

A Technical Guide to Bis-PEG3-PFP Ester: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: *Bis-PEG3-PFP ester*

Cat. No.: *B606174*

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Introduction

Bis-PEG3-PFP ester is a homobifunctional crosslinking agent widely utilized in bioconjugation and proteomics research. Its structure features two pentafluorophenyl (PFP) ester terminal groups connected by a hydrophilic polyethylene glycol (PEG) spacer. This unique composition offers significant advantages in covalently linking amine-containing molecules, such as proteins, peptides, and other biomolecules. The PFP esters provide high reactivity towards primary amines, forming stable amide bonds, while exhibiting greater resistance to hydrolysis compared to more traditional N-hydroxysuccinimide (NHS) esters. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for using **Bis-PEG3-PFP ester**.

Core Chemical and Physical Properties

Bis-PEG3-PFP ester is characterized by the following properties, essential for its application in precise chemical modifications of biological molecules.

Property	Value	Source
Molecular Formula	C22H16F10O7	[1] [2] [3] [4] [5]
Molecular Weight	582.34 g/mol	
CAS Number	1314378-13-6	
Appearance	Typically exists as a solid or viscous liquid at room temperature.	
Purity	Typically >95-98%	

Calculated Properties	Value	Source
XLogP3	3.6	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	16	
Topological Polar Surface Area	80.3 Å ²	
Complexity	679	

Solubility and Stability

Property	Description	Source
Solubility	Soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The hydrophilic PEG linker increases the water solubility of the compound in aqueous environments. For similar compounds, a solubility of 10 mM in DMSO has been reported.	
Stability	The PFP ester is more stable in aqueous solutions and less susceptible to hydrolysis compared to NHS esters, leading to more efficient reactions. It is sensitive to moisture and should be stored at -20°C with a desiccant. Reagent should be equilibrated to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared immediately before use and are not recommended for long-term storage due to hydrolysis of the PFP moiety.	

Chemical Reactivity and Applications

Bis-PEG3-PFP ester is a homobifunctional crosslinker, meaning it has two identical reactive groups. The pentafluorophenyl esters react with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable covalent amide bonds. This reaction

is most efficient at a pH range of 7-9. The primary competing reaction is the hydrolysis of the PFP ester, the rate of which increases with pH.

Key Applications:

- **Protein and Peptide Crosslinking:** Used to study protein structure and protein-protein interactions.
- **Bioconjugation:** Covalently links molecules for various applications, including antibody-drug conjugates (ADCs).
- **PROTAC Linker:** Serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
- **Surface Modification:** Used for the modification of surfaces, nanoparticles, and cells.

Experimental Protocols

General Considerations

- **Buffer Selection:** Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7 and 9. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the PFP ester.
- **Reagent Preparation:** Due to its moisture sensitivity, **Bis-PEG3-PFP ester** should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to create a stock solution. This stock solution is then added to the aqueous reaction mixture.
- **Quenching:** The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.

Protocol for Soluble Protein Crosslinking

This protocol is a general guideline and may require optimization for specific applications.

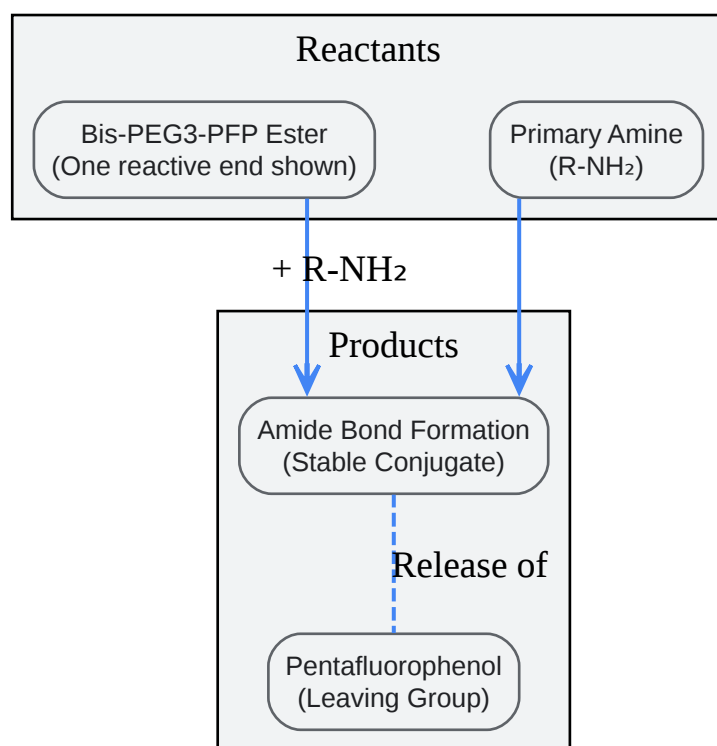
- **Protein Preparation:** Dissolve the protein(s) to be crosslinked in an appropriate amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 0.1-5 mg/mL.

- **Crosslinker Addition:** Prepare a stock solution of **Bis-PEG3-PFP ester** in anhydrous DMSO or DMF. Add the stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins.
- **Quenching:** Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
- **Purification:** Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Visualizations

Reaction of Bis-PEG3-PFP Ester with a Primary Amine

The following diagram illustrates the chemical reaction between one of the PFP ester groups of **Bis-PEG3-PFP ester** and a molecule containing a primary amine ($R-NH_2$), resulting in the formation of a stable amide bond.

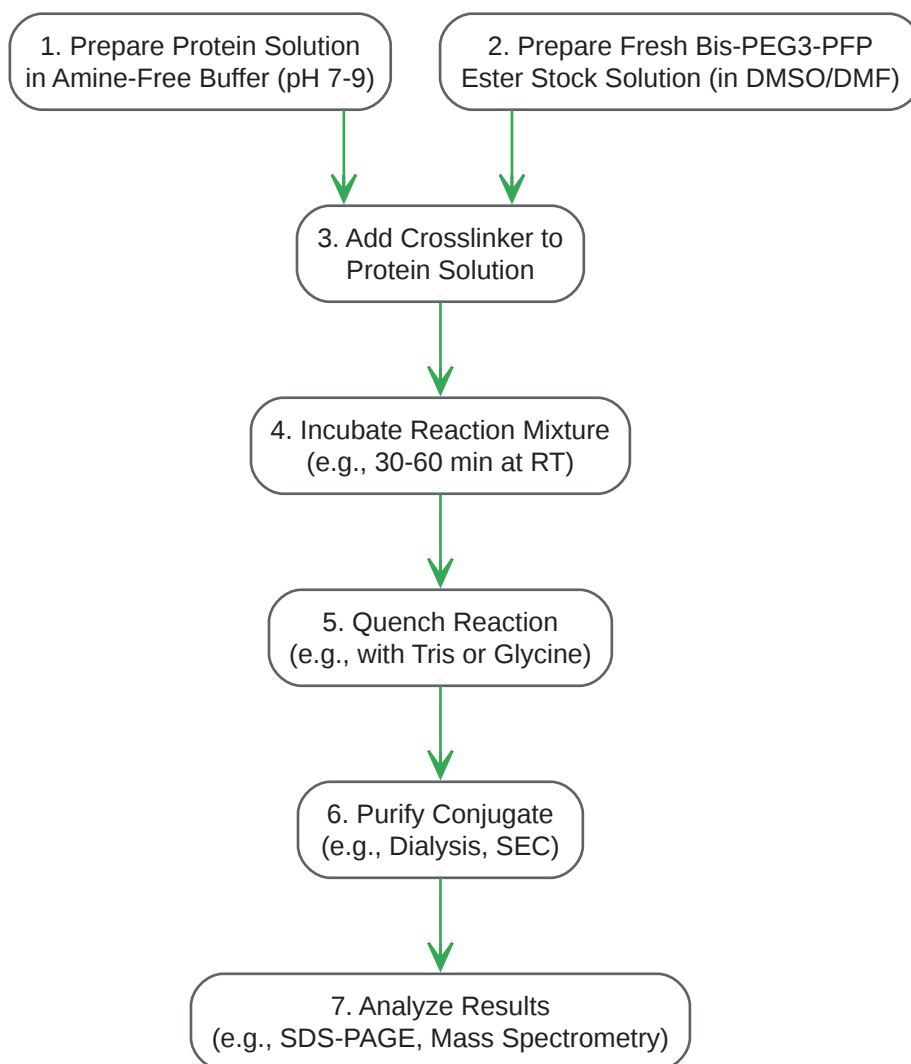


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Caption: Reaction of **Bis-PEG3-PFP ester** with a primary amine.

Experimental Workflow for Protein Crosslinking

This diagram outlines the key steps in a typical protein crosslinking experiment using **Bis-PEG3-PFP ester**.



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